molecular formula C8H12ClNO B2501793 3-(Furan-3-ylmethyl)azetidine hydrochloride CAS No. 2138236-20-9

3-(Furan-3-ylmethyl)azetidine hydrochloride

Cat. No. B2501793
CAS RN: 2138236-20-9
M. Wt: 173.64
InChI Key: CZJLKQVTSGHGAU-UHFFFAOYSA-N
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Description

3-(Furan-3-ylmethyl)azetidine hydrochloride is a chemical compound with the molecular formula C8H12ClNO . It is available from various suppliers for research purposes .


Synthesis Analysis

Azetidines, including 3-(Furan-3-ylmethyl)azetidine hydrochloride, can be synthesized through various methods. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines . More recent advances in azetidine synthesis have been reported, including the use of azabicyclo [1.1.0]butyl lithium followed by trapping with a boronic ester, N-protonation, and 1,2-migration with cleavage of the central C-N bond to relieve ring strain .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Furan-3-ylmethyl)azetidine hydrochloride are not explicitly mentioned in the search results .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as “3-(Furan-3-ylmethyl)azetidine hydrochloride”, have been recognized for their remarkable therapeutic efficacy . They have been used in the creation of numerous innovative antibacterial agents . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Antimicrobial Drugs

Furan derivatives have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Synthesis of New Heterocyclic Amino Acid Derivatives

Azetidine and oxetane rings are known in heterocyclic chemistry . The pharmacophore subunit of azetidine in aza-heterocyclic molecules is used for a wide variety of natural and synthetic products exhibiting a variety of biological activities . “3-(Furan-3-ylmethyl)azetidine hydrochloride” could potentially be used in the synthesis of new heterocyclic amino acid derivatives .

Research and Development

The compound “3-(Furan-3-ylmethyl)azetidine hydrochloride” is used in research and development . It’s often used in experiments to understand its properties and potential applications .

Safety and Hazards

The safety data sheet for azetidine hydrochloride indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-(furan-3-ylmethyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-10-6-7(1)3-8-4-9-5-8;/h1-2,6,8-9H,3-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJLKQVTSGHGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=COC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-3-ylmethyl)azetidine hydrochloride

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